3-Fluoro-2-methoxyphenylpropanenitrile
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Overview
Description
3-Fluoro-2-methoxyphenylpropanenitrile is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxyphenylpropanenitrile typically involves the introduction of the fluorine atom and the methoxy group onto the phenyl ring, followed by the addition of the nitrile group. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring using a fluorinating agent such as potassium fluoride. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base. The nitrile group is then added through a cyanation reaction using reagents like sodium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxyphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: 3-Fluoro-2-methoxybenzoic acid
Reduction: 3-Fluoro-2-methoxyphenylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methoxyphenylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxyphenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy and nitrile groups can influence its electronic properties and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxybenzoic acid
- 3-Fluoro-2-methoxyphenylpropanamine
- 2-Fluoro-3-methoxybenzonitrile
Uniqueness
3-Fluoro-2-methoxyphenylpropanenitrile is unique due to the specific combination of functional groups it possesses. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6H,3,5H2,1H3 |
InChI Key |
WNNPYNLSHCHFBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CCC#N |
Origin of Product |
United States |
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